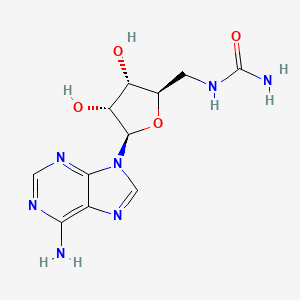

5''-Deoxy-5''-ureidoadenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

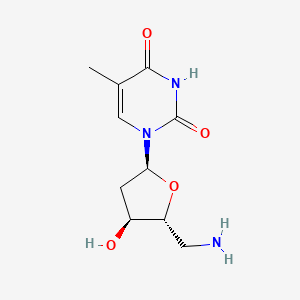

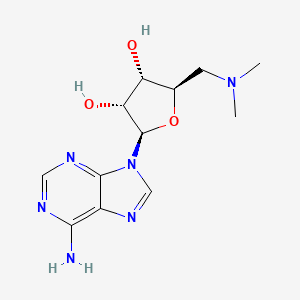

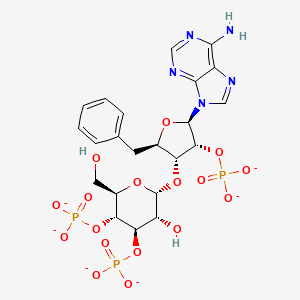

La 5'-désoxy-5'-uréidoadénosine est un analogue nucléosidique synthétique conçu et synthétisé comme un puissant inhibiteur de la S-adénosylhomocystéine hydrolase (SAH). Ce composé présente un groupe 5'-uréido, qui agit comme un donneur multiple de liaisons hydrogène, renforçant son affinité de liaison avec les résidus du site actif de la SAH .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 5'-désoxy-5'-uréidoadénosine implique plusieurs étapes. L'étape clé est l'introduction du groupe 5'-uréido. La voie de synthèse commence généralement par la protection des groupes hydroxyle de l'adénosine, suivie de la déprotection sélective et de l'introduction subséquente du groupe uréido en position 5'. Les conditions réactionnelles impliquent souvent l'utilisation de groupes protecteurs, tels que les éthers silyliques, et de réactifs comme les isocyanates pour l'introduction du groupe uréido .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de la 5'-désoxy-5'-uréidoadénosine ne soient pas bien documentées, l'approche générale impliquerait l'extrapolation de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour obtenir des rendements plus élevés, l'utilisation de réactifs de qualité industrielle et l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions

La 5'-désoxy-5'-uréidoadénosine subit principalement des réactions de substitution en raison de la présence du groupe uréido. Elle peut également participer à des interactions de liaison hydrogène, qui sont cruciales pour son activité biologique .

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et la modification de la 5'-désoxy-5'-uréidoadénosine comprennent les isocyanates pour l'introduction du groupe uréido, les éthers silyliques pour la protection, et divers solvants comme le dichlorométhane et l'acétonitrile. Les conditions réactionnelles impliquent souvent des températures contrôlées et des atmosphères inertes pour prévenir les réactions secondaires indésirables .

Principaux produits formés

Le principal produit formé à partir de la synthèse de la 5'-désoxy-5'-uréidoadénosine est le composé lui-même, avec le groupe uréido introduit avec succès en position 5'. D'autres produits potentiels incluent divers intermédiaires protégés et sous-produits provenant de réactions secondaires .

4. Applications de la recherche scientifique

La 5'-désoxy-5'-uréidoadénosine a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les interactions de liaison hydrogène et la conception d'analogues nucléosidiques.

Biologie : Elle sert d'inhibiteur de la S-adénosylhomocystéine hydrolase, ce qui la rend précieuse pour l'étude des processus de méthylation et de la régulation épigénétique.

Médecine : Son effet inhibiteur sur la S-adénosylhomocystéine hydrolase en fait un candidat potentiel pour les thérapies antivirales et anticancéreuses.

5. Mécanisme d'action

La 5'-désoxy-5'-uréidoadénosine exerce ses effets en inhibant la S-adénosylhomocystéine hydrolase. Le groupe 5'-uréido agit comme un donneur multiple de liaisons hydrogène, ce qui permet au composé de se lier efficacement aux résidus du site actif de l'enzyme. Cette liaison inhibe l'activité de l'enzyme, entraînant une accumulation de S-adénosylhomocystéine, qui affecte à son tour les processus de méthylation et d'autres voies biochimiques .

Applications De Recherche Scientifique

5’-Deoxy-5’-ureidoadenosine has several scientific research applications:

Chemistry: It is used as a model compound to study hydrogen bonding interactions and the design of nucleoside analogs.

Biology: It serves as an inhibitor of S-adenosylhomocysteine hydrolase, making it valuable in studying methylation processes and epigenetic regulation.

Medicine: Its inhibitory effect on S-adenosylhomocysteine hydrolase makes it a potential candidate for antiviral and anticancer therapies.

Mécanisme D'action

5’-Deoxy-5’-ureidoadenosine exerts its effects by inhibiting S-adenosylhomocysteine hydrolase. The 5’-ureido group acts as a multiple hydrogen bonding donor, allowing the compound to bind effectively to the active site residues of the enzyme. This binding inhibits the enzyme’s activity, leading to an accumulation of S-adenosylhomocysteine, which in turn affects methylation processes and other biochemical pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

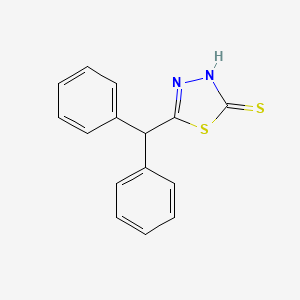

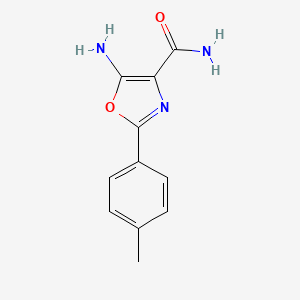

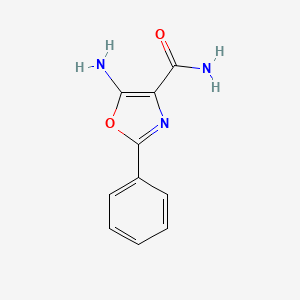

5'-Désoxy-5'-thioadénosine : Un autre analogue nucléosidique avec un groupe thio en position 5'.

5'-Azido-5'-désoxyribonucléosides : Des composés avec un groupe azido en position 5', utilisés dans diverses applications synthétiques et thérapeutiques.

Unicité

La 5'-désoxy-5'-uréidoadénosine est unique en raison de son groupe 5'-uréido, qui fournit de multiples interactions de liaison hydrogène. Cette caractéristique améliore son affinité de liaison et sa spécificité pour la S-adénosylhomocystéine hydrolase, ce qui en fait un inhibiteur puissant par rapport à d'autres analogues nucléosidiques .

Propriétés

Formule moléculaire |

C11H15N7O4 |

|---|---|

Poids moléculaire |

309.28 g/mol |

Nom IUPAC |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylurea |

InChI |

InChI=1S/C11H15N7O4/c12-8-5-9(16-2-15-8)18(3-17-5)10-7(20)6(19)4(22-10)1-14-11(13)21/h2-4,6-7,10,19-20H,1H2,(H2,12,15,16)(H3,13,14,21)/t4-,6-,7-,10-/m1/s1 |

Clé InChI |

MRVWQDQRJFAPMW-KQYNXXCUSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CNC(=O)N)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CNC(=O)N)O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.